molecular formula C26H31N3O4S2 B2442489 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide CAS No. 361167-57-9

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2442489
CAS No.: 361167-57-9
M. Wt: 513.67
InChI Key: LCIMFMSWMRJUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H31N3O4S2 and its molecular weight is 513.67. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Pro-apoptotic Effects: Some derivatives of indapamide, which are structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, have demonstrated significant pro-apoptotic activity against melanoma cell lines, indicating potential anticancer properties (Yılmaz et al., 2015).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activities: Thiazole derivatives, including those structurally similar to the target compound, have shown promising antimicrobial activity against various bacterial and fungal species, supporting their potential use as antimicrobial and antifungal agents (Chawla, 2016).

Synthesis and Characterization

  • Tritium Labeling for Research: The compound has been used in studies involving tritium labeling to understand its interaction with biological systems, aiding in research and development of pharmaceuticals (Hong et al., 2015).

Potential in Treating Other Diseases

  • Application in Tuberculosis Treatment: Some derivatives have been synthesized and evaluated for their potential anti-tubercular activity, indicating a potential application in treating tuberculosis (Dighe et al., 2012).

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S2/c1-4-13-33-22-9-5-20(6-10-22)24-17-34-26(27-24)28-25(30)21-7-11-23(12-8-21)35(31,32)29-15-18(2)14-19(3)16-29/h5-12,17-19H,4,13-16H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMFMSWMRJUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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